Cas no 1006343-89-0 (trimethyl-1H-pyrazole-4-sulfonohydrazide)

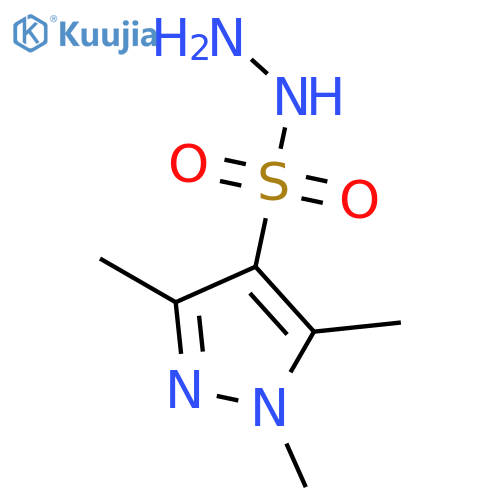

1006343-89-0 structure

商品名:trimethyl-1H-pyrazole-4-sulfonohydrazide

CAS番号:1006343-89-0

MF:C6H12N4O2S

メガワット:204.250079154968

MDL:MFCD06740548

CID:3060429

PubChem ID:19616388

trimethyl-1H-pyrazole-4-sulfonohydrazide 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide

- trimethyl-1H-pyrazole-4-sulfonohydrazide

- 1006343-89-0

- EN300-230291

- BBL040355

- trimethylpyrazole-4-sulfonohydrazide

- CS-0282548

- 1,3,5-trimethylpyrazole-4-sulfonohydrazide

- AKOS000314384

- STK350221

-

- MDL: MFCD06740548

- インチ: InChI=1S/C6H12N4O2S/c1-4-6(13(11,12)9-7)5(2)10(3)8-4/h9H,7H2,1-3H3

- InChIKey: OPQPAYCFUYPXKV-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=C(C)N(C)N=C1C)(NN)=O

計算された属性

- せいみつぶんしりょう: 204.06809681Da

- どういたいしつりょう: 204.06809681Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 98.4Ų

trimethyl-1H-pyrazole-4-sulfonohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230291-2.5g |

trimethyl-1H-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 95% | 2.5g |

$628.0 | 2024-06-20 | |

| Enamine | EN300-230291-5.0g |

trimethyl-1H-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 95% | 5.0g |

$1038.0 | 2024-06-20 | |

| Enamine | EN300-230291-10.0g |

trimethyl-1H-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 95% | 10.0g |

$1860.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353218-2.5g |

1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 97% | 2.5g |

¥15825.00 | 2023-11-22 | |

| Chemenu | CM483570-1g |

1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 97% | 1g |

$213 | 2022-06-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353218-100mg |

1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 97% | 100mg |

¥3088.00 | 2023-11-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353218-250mg |

1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 97% | 250mg |

¥4417.00 | 2023-11-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353218-500mg |

1,3,5-Trimethyl-1h-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 97% | 500mg |

¥7478.00 | 2023-11-22 | |

| Enamine | EN300-230291-0.5g |

trimethyl-1H-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 95% | 0.5g |

$297.0 | 2024-06-20 | |

| Enamine | EN300-230291-5g |

trimethyl-1H-pyrazole-4-sulfonohydrazide |

1006343-89-0 | 5g |

$1038.0 | 2023-09-15 |

trimethyl-1H-pyrazole-4-sulfonohydrazide 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1006343-89-0 (trimethyl-1H-pyrazole-4-sulfonohydrazide) 関連製品

- 60628-14-0(1H-Pyrazole, 1-methyl-3,5-diphenyl-4-(phenylsulfonyl)-)

- 88398-67-8(1H-Pyrazole-5-carboxamide, 4-(aminosulfonyl)-N,N,1,3-tetramethyl-)

- 88398-49-6(1H-Pyrazole-4-sulfonamide, 1,5-dimethyl-3-phenyl-)

- 88398-56-5(1H-Pyrazole-4-sulfonamide, 5-methoxy-1-methyl-3-(1-methylethyl)-)

- 61320-21-6(Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide)

- 88398-76-9(1H-Pyrazole-5-carboxylic acid, 4-(aminosulfonyl)-1,3-dimethyl-)

- 88398-70-3(Pyrrolidine, 1-[[4-(aminosulfonyl)-1,3-dimethyl-1H-pyrazol-5-yl]carbonyl]-)

- 88398-58-7(3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide)

- 88398-47-4(1H-Pyrazole-4-sulfonamide, 1,3-dimethyl-5-(propylthio)-)

- 88398-43-0(1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量